molecular formula C13H20N2O2S B1296250 n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 7355-01-3

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No. B1296250
CAS RN: 7355-01-3
M. Wt: 268.38 g/mol
InChI Key: AZAWSEXGTCHBKL-UHFFFAOYSA-N
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Description

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with a molecular weight of 268.38 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .


Physical And Chemical Properties Analysis

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a powder at room temperature . The storage temperature is normal .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The compound has been used in the study of radical amidation onto aromatic rings, demonstrating the formation of 1,2,3,4-tetrahydroquinoline derivatives through reactions with (diacyloxyiodo)arenes and iodine under irradiation conditions, indicating its utility in synthetic organic chemistry (Togo et al., 1998).
  • Investigations into the sulfonamide-trapping reactions of thermally generated benzynes highlighted its role in the formation of saturated heterocycles, such as tetrahydroquinolines, showcasing its importance in heterocyclic chemistry and synthetic methodologies (Wang et al., 2018).

Biological and Pharmacological Research

  • A study on a series of piperidine ring-fused aromatic sulfonamide, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, showed their ability to induce oxidative stress and exert cytotoxic effects on various cancer cell lines, suggesting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
  • Another study synthesized 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines, evaluating them as inhibitors of phenylethanolamine N-methyltransferase (PNMT), indicating their relevance in the design of selective PNMT inhibitors with potential therapeutic applications (Grunewald et al., 2005).

Structural and Crystallographic Studies

  • Research on the synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide, using H6P2W18O62 as an acidic solid catalyst, contributed to the understanding of molecular and crystal structures of sulfonamide derivatives, demonstrating the role of weak interactions in the molecular arrangement (Bougheloum et al., 2013).

Advanced Synthetic Applications

  • Palladium-catalyzed intramolecular allylic amidation via decarboxylative aromatization was utilized for the synthesis of N-allyl-N-aryl sulfonamides, leading to the formation of 4-aryl-1,2,3,4-tetrahydroquinoline and nitrogen-containing bioactives, showcasing the compound's utility in complex organic synthesis and potential in drug discovery (Liu et al., 2021).

Future Directions

The future directions for research on 1,2,3,4-tetrahydroquinoline analogs include the development of novel analogs with potent biological activity . There is also a need for the development of new methods for the preparation of these compounds and the improvement of existing synthetic methods .

properties

IUPAC Name

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWSEXGTCHBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994317
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

CAS RN

7355-01-3
Record name NSC5459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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